8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Overview
Description
The compound “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” is a chemical compound with a molecular weight of 185.27 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c11-8-10(12)3-1-2-9(10)4-6-13-7-5-9/h12H,1-8,11H2 . This indicates that the compound has a complex structure with multiple rings.Chemical Reactions Analysis
While specific chemical reactions involving “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” are not available, similar compounds have been studied. For example, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 185.27 .Scientific Research Applications
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Synthesis and Membrane-Protective Properties of Aminomethyl Derivatives of Quercetin at the C-8 Position
- Summary : This research focuses on the synthesis of four C-8-aminomethyl derivatives of quercetin, a type of flavonoid, using a simple procedure to give target compounds as hydrochlorides .
- Methods : The synthesis was carried out using a Mannich reaction . The study of oxidative hemolysis was performed on mice erythrocytes .
- Results : The derivatives with morpholinomethyl or thiomorpholinomethyl groups were found to protect cells from acute oxidative stress more effectively than the original quercetin .
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines
- Summary : This review focuses on the recent advances in the synthesis of 8-Hydroxyquinoline (8-HQ) derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
- Methods : Various synthetic strategies were used to create 8-HQ derivatives .
- Results : Compounds containing the 8-HQ moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9;/h11H,1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVNNFZMTFDHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)O)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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